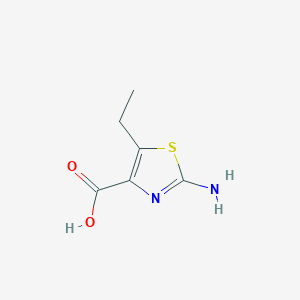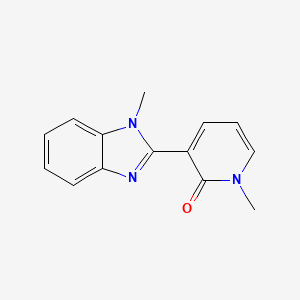![molecular formula C13H15ClFNO2 B2392903 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone CAS No. 2411272-05-2](/img/structure/B2392903.png)
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone is a chemical compound that has drawn significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CFE and is a derivative of pyrrolidine. The unique structure of CFE has made it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of CFE involves the inhibition of acetylcholinesterase. CFE binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, leading to improved cognitive function.
Biochemical and Physiological Effects:
CFE has been shown to have various biochemical and physiological effects. Studies have shown that CFE can improve cognitive function and memory in animal models. CFE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of CFE is its availability, which has made it possible for researchers to explore its potential applications. However, the complex synthesis of CFE can limit its widespread use in research. Additionally, the cost of CFE can be a limiting factor for researchers with limited funding.
Direcciones Futuras
There are several future directions for research on CFE. One potential application of CFE is its use in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of CFE in the treatment of this disease. Additionally, CFE's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further studies are needed to explore the potential applications of CFE in these fields.
Conclusion:
CFE is a chemical compound that has drawn significant attention in scientific research due to its potential applications in the field of medicine. The unique structure of CFE has made it an attractive candidate for various research studies. The inhibition of acetylcholinesterase by CFE has potential applications in the treatment of various diseases. Further research is needed to explore the potential applications of CFE in various fields.
Métodos De Síntesis
The synthesis of CFE involves the reaction of 3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidine with 2-chloroacetyl chloride. This reaction results in the formation of CFE. The synthesis of CFE is a complex process that requires specialized knowledge and expertise. However, the availability of CFE has made it possible for researchers to explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
CFE has been extensively studied for its potential use in the treatment of various diseases. One of the significant applications of CFE is its use as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in various physiological processes. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can be beneficial in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-6-12(18)16-7-11(13(15,8-16)9-17)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWOQDBCBMWSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)(CO)F)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)

![7-methyl-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2392824.png)
![Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2392825.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)
![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)


![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)
![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)

![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)